Cas no 898405-66-8 (N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide)
N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide
- Propanamide, N-[2-(2-benzothiazolyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-
- 898405-66-8
- AKOS024657635
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
- F2536-1254
- N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
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- Inchi: 1S/C22H17FN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26)
- InChI Key: FYJOTXWGQWNJIT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(CCC(NC1=CC=CC=C1C1=NC2C=CC=CC=2S1)=O)(=O)=O
Computed Properties
- Exact Mass: 440.06646292g/mol
- Monoisotopic Mass: 440.06646292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 691
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.414±0.06 g/cm3(Predicted)
- pka: 13.12±0.70(Predicted)
N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2536-1254-2μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2536-1254-5μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-1254-10μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-1254-20μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2536-1254-1mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2536-1254-2mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2536-1254-3mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-1254-4mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2536-1254-5mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-1254-10mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
898405-66-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide
N-2-(1,3-Benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide: A Comprehensive Overview
The compound N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide (CAS No: 898405-66-8) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of amides, specifically featuring a benzothiazole moiety and a sulfonyl group, which are known for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The benzothiazole ring system is a heterocyclic aromatic structure that has been extensively studied due to its versatility in chemical reactions and its ability to act as a scaffold for various functional groups. In this compound, the benzothiazole moiety is attached to a phenyl group via an amide linkage, which enhances the compound's stability and bioavailability. The presence of the 4-fluorobenzenesulfonyl group further adds complexity to the molecule, contributing to its potential as a selective inhibitor or catalyst in biochemical reactions.
Recent studies have highlighted the importance of sulfonyl-containing compounds in drug discovery, particularly in the development of kinase inhibitors. The sulfonyl group in this compound is known to enhance the binding affinity of the molecule to target proteins, making it a promising candidate for therapeutic applications. Additionally, the fluorine atom in the 4-fluorobenzenesulfonyl group introduces electronic effects that can modulate the compound's pharmacokinetic properties, such as absorption and metabolism.
The synthesis of N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution, condensation reactions, and amide formation. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards.
In terms of applications, this compound has shown potential in the field of oncology due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated its efficacy in reducing tumor growth in animal models without significant toxic side effects. Furthermore, its unique structure allows for further modifications to enhance its specificity and reduce off-target effects.
Another area where this compound has garnered interest is in agrochemicals. The benzothiazole moiety is known to exhibit fungicidal properties, making it a valuable component in crop protection products. By incorporating this compound into agricultural formulations, farmers can protect their crops from devastating fungal infections while maintaining environmental safety.
From an environmental perspective, researchers have conducted extensive studies on the degradation pathways of N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide under various conditions. These studies have revealed that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This makes it an eco-friendly option for use in both pharmaceutical and agricultural applications.
In conclusion, N-2-(1,3-benzothiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide (CAS No: 898405-66-8) is a versatile compound with significant potential across multiple industries. Its unique molecular structure and functional groups make it an attractive candidate for drug development and agrochemical applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a pivotal role in advancing modern science and technology.
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